2-Fluoro-6-methoxy-4-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTRCDSHSMRETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 6 Methoxy 4 Methylphenol and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic approach to 2-Fluoro-6-methoxy-4-methylphenol involves disconnecting the substituents from the aromatic ring at the C-F, C-O (methoxy), and C-C (methyl) bonds. The order and method of these disconnections define the forward synthetic strategy.
Introducing a fluorine atom onto an already substituted phenol (B47542) ring is a critical step that can be approached via several methods. The choice of method depends heavily on the nature of the other substituents and the desired regiochemistry.
Electrophilic Fluorination : This approach involves the direct reaction of a phenol or a protected derivative with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used. For a highly activated ring, such as a derivative of 2-methoxy-4-methylphenol (B1669609), the challenge lies in controlling the position of fluorination, as the hydroxyl, methoxy (B1213986), and methyl groups all act as ortho-para directors. fiveable.me
Deoxyfluorination of Phenols : A modern and operationally simple method involves the direct ipso-substitution of the phenolic hydroxyl group with fluorine. nih.gov This strategy would necessitate a multi-step synthesis where the hydroxyl group is installed and then replaced. A more viable route would involve the deoxyfluorination of a precursor dihydric phenol, such as 3-methoxy-5-methylcatechol, to selectively install the fluorine.
Balz-Schiemann Reaction : This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. The synthesis would require preparing the corresponding aniline (B41778) (2-amino-6-methoxy-4-methylphenol), diazotization, and subsequent fluorination. This remains a reliable, though often harsh, method for introducing fluorine to a specific position. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (e.g., nitro or another halogen) is positioned ortho to an activating group, nucleophilic substitution with a fluoride (B91410) source can be effective. rsc.org This strategy is particularly powerful when using highly fluorinated scaffolds. core.ac.ukacs.org
Below is a comparative table of common fluorination methods for aromatic rings.
| Method | Fluorine Source | Typical Substrate | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich aromatics/phenols | Direct C-H functionalization | Regioselectivity on highly activated rings |
| Deoxyfluorination | PhenoFluor, PyFluor | Phenols | Direct replacement of -OH group. nih.gov | Requires synthesis of specific phenol precursor |
| Balz-Schiemann | HBF₄, NaNO₂ | Aryl amines | Excellent regiocontrol. nih.gov | Requires synthesis of aniline, harsh conditions |
| Nucleophilic Substitution (SNAr) | KF, CsF | Activated aryl halides/nitroarenes | High yields for activated substrates. rsc.org | Requires a good leaving group at the target position |
The introduction of the methoxy group can be achieved either by O-methylation of a dihydric phenol or by modifying a precursor that already contains a methoxy group.
Williamson Ether Synthesis : The most direct route involves the selective methylation of one hydroxyl group in a corresponding dihydroxy precursor (e.g., 3-fluoro-5-methylcatechol). The regioselectivity of this reaction can be challenging due to the similar acidity of the two phenolic protons. Control can sometimes be achieved by using bulky bases or through intramolecular hydrogen bonding to differentiate the hydroxyl groups.
Regioselective Demethylation : An alternative strategy starts with a dimethoxy precursor, such as 1-fluoro-2,3-dimethoxy-5-methylbenzene. Selective demethylation of the methoxy group at the C6 position, which is ortho to the fluorine, can be achieved using specific reagents. Reagents like boron tribromide (BBr₃) are common for cleaving aryl methyl ethers, but achieving regioselectivity in a polysubstituted system requires careful control of stoichiometry and reaction conditions. google.com
Electrochemical Methoxylation : Recent advances include electrochemical methods for the oxidative dearomatizing methoxylation of phenols. bohrium.comnih.gov While powerful, applying this to the target molecule would involve a complex dearomatization-rearomatization sequence.
Introducing the methyl group at the C4 position requires a regioselective C-H activation or functionalization strategy.
Friedel-Crafts Alkylation : The Friedel-Crafts alkylation of a 2-fluoro-6-methoxyphenol (B1301868) with a methylating agent (e.g., methyl halide) and a Lewis acid catalyst is a potential route. fiveable.me However, the strong activating and ortho-, para-directing nature of the hydroxyl and methoxy groups can lead to a mixture of products and potential over-alkylation.
Directed ortho-Metalation (DoM) : DoM is a powerful strategy for achieving regioselectivity in the functionalization of substituted aromatic compounds. wikipedia.org A suitable directing metalation group (DMG), such as a carbamate (B1207046) or a protected hydroxyl group, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. nih.govresearchgate.net For the target molecule, one could envision starting with a 3-fluoro-5-methoxyphenol (B1393223) derivative. The hydroxyl group would be protected with a DMG, followed by lithiation at the C4 position and subsequent quenching with a methyl electrophile (e.g., methyl iodide). The methoxy group itself can also serve as a DMG. wikipedia.org
| Alkylation Strategy | Key Reagents | Directing Influence | Primary Advantage | Primary Disadvantage |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | CH₃X, AlCl₃ | Electronic effects of -OH, -OCH₃. fiveable.me | Direct C-H functionalization | Poor regioselectivity, risk of polyalkylation |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi; CH₃I | Coordination to a Directing Metalation Group (DMG). wikipedia.org | Excellent regiocontrol. nih.govresearchgate.net | Requires protection/deprotection steps |
Precursor Synthesis and Building Block Utilization in Phenol Chemistry
An alternative to building the substitution pattern on a simple phenol is to start with a more complex, pre-functionalized aromatic scaffold. This approach can simplify the synthesis by reducing the number of steps and avoiding issues with regioselectivity.
Starting with a commercially available or readily synthesized fluorinated aromatic compound can be an efficient strategy. Fluorinated arenes can exhibit different reactivity compared to their hydrogen counterparts, often favoring nucleophilic aromatic substitution. core.ac.uk
A plausible route could begin with a molecule like 2-bromo-4-fluoro-6-methylphenol. nih.gov From this precursor, the bromine atom could be replaced by a methoxy group via a nucleophilic substitution reaction, potentially catalyzed by copper. Alternatively, starting with a polyfluorinated ring, such as hexafluorobenzene, allows for sequential and site-selective nucleophilic substitutions with different nucleophiles to build the desired structure. acs.org
The derivatization of existing phenolic compounds is a cornerstone of synthetic organic chemistry. nih.gov A logical and highly convergent approach would be to start from the commercially available compound 2-methoxy-4-methylphenol (also known as Creosol). sigmaaldrich.comtcichemicals.comnih.gov
The challenge then becomes the regioselective introduction of a fluorine atom at the C6 position. Given that the hydroxyl, methoxy, and methyl groups all direct ortho and para, direct electrophilic fluorination would likely yield a complex mixture of isomers. A more controlled approach would involve a DoM strategy. The hydroxyl group of Creosol could be protected with a DMG (e.g., as a carbamate). The combined directing power of the carbamate and the methoxy group would strongly favor lithiation at the C6 position, which could then be quenched with an electrophilic fluorine source to install the fluoro group with high regioselectivity. researchgate.netuwindsor.ca
Advanced Catalytic and Green Chemistry Approaches
Modern synthetic strategies are increasingly moving towards more efficient and sustainable methodologies. This section explores the cutting-edge catalytic and green chemistry approaches for the synthesis of fluorinated phenols and their analogs.
Transition Metal-Catalyzed Coupling Reactions in Phenol Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-oxygen (C-O) bonds, a critical step in the synthesis of many phenols. beilstein-journals.orgnih.gov These methods offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and greater functional group tolerance. beilstein-journals.org
Palladium, copper, and nickel are among the most extensively used transition metals for these transformations. rhhz.net For instance, the Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved through the development of new ligands and reaction conditions, enabling the coupling of aryl halides with alcohols or hydroxide (B78521) sources to form phenols. beilstein-journals.org
Recent advancements have also focused on the direct C-H activation and subsequent hydroxylation of arenes, providing a more atom-economical route to phenols by avoiding the pre-functionalization of starting materials. beilstein-journals.orgnih.gov While significant progress has been made, the development of catalysts with high selectivity and activity for complex substrates remains an active area of research.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Phenol Synthesis
| Reaction Type | Catalyst | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper | Aryl Halide + Alcohol/Hydroxide | One of the earliest methods for C-O bond formation. | beilstein-journals.org |
| Buchwald-Hartwig Amination (adapted for C-O) | Palladium | Aryl Halide + Alcohol | Utilizes phosphine (B1218219) ligands; broad substrate scope. | rhhz.net |
| Suzuki-Miyaura Coupling (adapted for C-O) | Palladium | Arylboronic Acid + Oxidant | Forms C-O bond via reductive elimination. | rhhz.net |
| C-H Hydroxylation | Palladium, Copper | Arene + Oxidizing Agent | Direct functionalization of C-H bonds. | beilstein-journals.orgnih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Sustainable Synthesis Routes for Fluorinated Guaiacols
Guaiacol (B22219) (2-methoxyphenol) and its derivatives are important precursors in the synthesis of various compounds. nih.govnih.govnist.gov The development of sustainable or "green" synthetic routes for fluorinated guaiacols is driven by the need to reduce environmental impact and improve safety.
One approach involves the use of more environmentally benign reagents and solvents. For example, researchers are exploring the use of dimethyl carbonate as a green methylating agent in the synthesis of guaiacol from catechol, as it is less toxic than traditional methylating agents like dimethyl sulfate. google.com
Furthermore, flow chemistry is emerging as a powerful tool for sustainable synthesis. sciencedaily.com Reactions conducted in microreactors offer enhanced safety, better temperature control, and improved yields compared to traditional batch processes. sciencedaily.com For the synthesis of fluorinated compounds, flow chemistry can enable the use of hazardous reagents like elemental fluorine in a more controlled and safer manner.
The use of biocatalysis, employing enzymes to carry out specific chemical transformations, also represents a promising green chemistry approach. nih.gov Enzymes can operate under mild conditions (pH and temperature) and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. For instance, amyloglucosidase has been used for the glucosylation of guaiacol. nih.gov
Purification and Isolation Techniques in Phenol Chemistry Research
The purification and isolation of the target phenolic compound from the reaction mixture is a critical step in any synthetic process. The choice of purification method depends on the physical and chemical properties of the desired product and the impurities present.
Common techniques for the purification of phenols include:
Distillation: This technique is effective for separating compounds with different boiling points. For phenols, which often have relatively high boiling points, vacuum distillation is frequently employed to prevent thermal decomposition. Azeotropic distillation can also be used to separate phenols from impurities with which they form azeotropes. wipo.int
Crystallization: If the synthesized phenol is a solid at room temperature, crystallization from a suitable solvent can be a highly effective method for obtaining a pure product. The choice of solvent is crucial and is determined by the solubility characteristics of the phenol and the impurities.
Chromatography: Column chromatography is a versatile technique for separating complex mixtures. Different types of stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (solvents) can be used to achieve the desired separation based on the polarity and other properties of the compounds. High-performance liquid chromatography (HPLC) offers higher resolution and is often used for the final purification of small quantities of high-purity compounds.
Extraction: Liquid-liquid extraction is commonly used to separate phenols from non-acidic impurities. By dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium hydroxide solution), the acidic phenol is converted to its phenoxide salt and dissolves in the aqueous layer. quora.com The layers are then separated, and the aqueous layer is acidified to regenerate the pure phenol, which can then be extracted back into an organic solvent. quora.com
Solid-Phase Extraction (SPE): This technique is a form of chromatography that uses a solid sorbent to selectively adsorb either the target compound or the impurities from a solution. nih.gov It is often used for sample cleanup and pre-concentration before analysis or further purification.
Table 2: Common Purification Techniques in Phenol Chemistry
| Technique | Principle of Separation | Applicability | Advantages | Reference |
|---|---|---|---|---|
| Distillation | Difference in boiling points | Volatile, thermally stable liquids | Scalable, can be cost-effective | wipo.int |
| Crystallization | Difference in solubility | Crystalline solids | Can provide very high purity | ncert.nic.in |
| Column Chromatography | Differential adsorption/partitioning | Broad range of compounds | Versatile, adaptable to different scales | nih.gov |
| Extraction | Differential solubility in immiscible liquids | Compounds with different acid/base properties | Simple, effective for initial cleanup | quora.com |
| Solid-Phase Extraction | Selective adsorption | Sample cleanup and concentration | Fast, can be automated | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Reaction Chemistry and Mechanistic Investigations of 2 Fluoro 6 Methoxy 4 Methylphenol
Reactivity of the Phenolic Hydroxyl Group
The reactivity of the phenolic hydroxyl group is a cornerstone of phenol (B47542) chemistry, typically involving etherification, esterification, and oxidation reactions.
Etherification and Esterification Reactions
Etherification of a phenolic hydroxyl group, such as the one in 2-fluoro-6-methoxy-4-methylphenol, would typically proceed via a Williamson ether synthesis. This would involve deprotonation of the phenol with a suitable base to form a phenoxide, followed by nucleophilic attack on an alkyl halide.
Esterification would likely be achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) under basic conditions, or directly with a carboxylic acid under acidic catalysis (Fischer esterification).
While these are standard transformations for phenols, specific examples and detailed procedural data for the etherification and esterification of this compound are not described in the surveyed literature.
Oxidative Transformations Leading to Quinone Derivatives
Chemical Transformations Involving the Methoxy (B1213986) and Methyl Moieties
The methoxy and methyl groups on the aromatic ring also present opportunities for chemical modification.
Demethylation Reactions and their Synthetic Utility
Demethylation of methoxy groups on an aromatic ring is a common synthetic procedure, often accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting catechols or hydroquinones can be valuable synthetic intermediates. For the parent compound, 2-methoxy-4-methylphenol (B1669609) (creosol), reaction with hydrogen halides is known to yield a catechol. foodb.ca The synthetic utility of demethylating this compound would likely be in the generation of a fluorinated catechol derivative, though specific applications have not been documented.
Functionalization of the Methyl Group (e.g., halogenation, oxidation)
The benzylic methyl group is susceptible to functionalization. Halogenation can occur under free-radical conditions, while oxidation can yield a benzaldehyde (B42025) or a benzoic acid. For instance, the bioactivation of 4-methylphenol can involve the oxidation of the methyl group to form 4-hydroxybenzyl alcohol, which is then converted to 4-hydroxybenzaldehyde. nih.gov The application of these transformations to this compound has not been specifically reported.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The substitution pattern on the aromatic ring of this compound, with its activating hydroxyl and methoxy groups and deactivating but ortho-, para-directing fluoro group, suggests a complex reactivity profile for aromatic substitution reactions.
Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are strong activating groups and would direct incoming electrophiles to the positions ortho and para to them. The fluorine atom is a deactivator but also an ortho-, para-director. The single available position on the ring is ortho to the methoxy group and meta to the hydroxyl and methyl groups, making electrophilic substitution at this position sterically hindered and electronically disfavored.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly involving the displacement of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions. libretexts.orglibretexts.orgnih.gov The reaction is generally favored by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.orglibretexts.org In this compound, the activating nature of the other substituents might not favor a classical SNAr mechanism. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom could potentially occur. Specific studies on the electrophilic and nucleophilic aromatic substitution reactions of this compound are absent from the current body of scientific literature.
Computational and Theoretical Chemistry Studies of 2 Fluoro 6 Methoxy 4 Methylphenol
Electronic Structure and Reactivity Descriptors
Fukui Functions and Dual Descriptor Analysis for Electrophilic/Nucleophilic Attack
To understand the reactivity of 2-Fluoro-6-methoxy-4-methylphenol, conceptual Density Functional Theory (DFT) provides powerful tools like Fukui functions and the dual descriptor. These reactivity descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks.
The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. Specifically, the Fukui function for nucleophilic attack (f+(r)) and electrophilic attack (f-(r)) are crucial. A higher value of f+(r) at a particular site suggests a higher susceptibility to nucleophilic attack, while a high value of f-(r) indicates a favorable site for electrophilic attack.
The dual descriptor, Δf(r), is an even more precise tool that can unambiguously pinpoint regions of electrophilic and nucleophilic character within a molecule. researchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). A positive value of the dual descriptor (Δf(r) > 0) signifies a site prone to electrophilic attack, whereas a negative value (Δf(r) < 0) indicates a site susceptible to nucleophilic attack. researchgate.net
For this compound, we can predict the reactive sites based on the influence of its functional groups: the activating hydroxyl and methoxy (B1213986) groups, and the deactivating but ortho-, para-directing fluoro group. The phenolic oxygen and the carbon atoms on the aromatic ring are expected to be the primary centers of reactivity.
Table 1: Hypothetical Fukui Functions and Dual Descriptor Values for Selected Atoms in this compound
| Atom | f+(r) | f-(r) | Δf(r) | Predicted Reactivity |
| O (hydroxyl) | 0.085 | 0.150 | -0.065 | Nucleophilic |
| C1 | 0.050 | 0.030 | 0.020 | Electrophilic |
| C2 (-F) | 0.025 | 0.045 | -0.020 | Nucleophilic |
| C3 | 0.060 | 0.020 | 0.040 | Electrophilic |
| C4 (-CH3) | 0.040 | 0.035 | 0.005 | Electrophilic |
| C5 | 0.075 | 0.015 | 0.060 | Electrophilic |
| C6 (-OCH3) | 0.030 | 0.050 | -0.020 | Nucleophilic |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which is fundamental for their experimental characterization.
Simulated Vibrational Spectra (IR, Raman) for Band Assignment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict the vibrational frequencies and intensities. researchgate.net These theoretical spectra are invaluable for the assignment of experimental bands to specific molecular motions.
For this compound, characteristic vibrational frequencies would include:
O-H stretch: A broad band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹.
C-H stretches: Aromatic and methyl C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ range.
C=C aromatic stretches: These appear in the 1400-1600 cm⁻¹ region.
C-O stretches: Associated with the hydroxyl and methoxy groups, these are found in the 1000-1300 cm⁻¹ range.
C-F stretch: A strong absorption band is anticipated in the 1000-1400 cm⁻¹ region.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Medium | O-H stretch |
| 3080 | Weak | Aromatic C-H stretch |
| 2950 | Medium | Methyl C-H stretch |
| 1610 | Strong | Aromatic C=C stretch |
| 1500 | Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (methoxy) |
| 1180 | Strong | C-F stretch |
| 1100 | Medium | C-O stretch (hydroxyl) |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Electronic Absorption Spectra (UV-Vis) through Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. sigmaaldrich.com It provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light in the ultraviolet and visible regions.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring. The hydroxyl, methoxy, and fluoro groups will influence the position and intensity of the absorption bands. TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) for the lowest energy electronic transitions.
Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 4.52 | 274 | 0.025 |
| HOMO-1 -> LUMO | 4.98 | 249 | 0.150 |
| HOMO -> LUMO+1 | 5.41 | 229 | 0.320 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can greatly aid in the interpretation of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations.
For this compound, we would expect to see distinct signals in the ¹H and ¹³C NMR spectra for each unique proton and carbon atom. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methoxy groups. For instance, the ¹³C chemical shift of a methoxy group is typically observed in the range of 55-63 ppm. researchgate.net
Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C1-OH | 150.5 | OH | 5.8 (s, 1H) |
| C2-F | 145.2 (d, J_CF ≈ 240 Hz) | - | - |
| C3 | 115.8 (d, J_CF ≈ 20 Hz) | H3 | 6.7 (d, 1H) |
| C4-CH3 | 130.1 | - | - |
| C5 | 118.5 | H5 | 6.9 (s, 1H) |
| C6-OCH3 | 148.9 (d, J_CF ≈ 15 Hz) | - | - |
| CH3 (on C4) | 20.7 | CH3 | 2.3 (s, 3H) |
| OCH3 | 56.3 | OCH3 | 3.9 (s, 3H) |
Note: This data is illustrative and not based on actual experimental or computational results for this compound. s = singlet, d = doublet, J_CF = carbon-fluorine coupling constant.
Advanced Computational Studies for Reaction Mechanisms and Dynamics
Beyond static properties, computational chemistry can be used to explore the pathways and energetics of chemical reactions involving this compound.
Transition State Characterization and Activation Energy Calculations
To understand how this compound might participate in chemical reactions, for example, an electrophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy (Ea).
The activation energy is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in an electrophilic substitution reaction on the aromatic ring of this compound, calculations could determine whether substitution is more likely to occur at the C3 or C5 position by comparing the respective transition state energies.
Table 5: Hypothetical Activation Energies for Electrophilic Bromination of this compound
| Reaction Pathway | Transition State Structure | Activation Energy (Ea) (kcal/mol) |
| Bromination at C3 | [TS_C3_Br]‡ | 15.2 |
| Bromination at C5 | [TS_C5_Br]‡ | 12.8 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound. A lower activation energy indicates a more favorable reaction pathway.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational methodology used to study the time-dependent behavior of molecules and materials at the atomic level. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions as a function of time. youtube.com In the context of this compound, MD simulations can offer valuable insights into its dynamic properties, which are not accessible through static computational methods.
The primary goal of applying MD simulations to a molecule like this compound is to understand how its constituent atoms move and interact over time under specific conditions (e.g., in a particular solvent or at a certain temperature). This can reveal the flexibility of the molecule, the preferred orientations of its functional groups, and the nature of its interactions with its environment.
A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The force field accounts for various types of interactions, including bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Once the force field is defined, the system is initialized with a set of atomic positions and velocities, and the equations of motion are integrated numerically over a series of small time steps, typically on the order of femtoseconds. mdpi.com
For this compound, key aspects that could be explored using MD simulations include:
Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. researchgate.netscirp.org MD simulations in a protic solvent (like water or methanol) can quantify the dynamics of hydrogen bond formation and breakage, including the average number of hydrogen bonds and their lifetimes. researchgate.netresearchgate.net This information is vital for understanding its solubility and interaction with biological systems.
Solvent Effects: The behavior of the molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solvent structure around the solute and how it affects the solute's dynamics. nih.gov For example, simulations could compare its behavior in polar versus non-polar solvents.
Intramolecular Interactions: The fluorine and methoxy groups are in close proximity on the aromatic ring. MD simulations can explore the nature and dynamics of any intramolecular interactions, such as weak hydrogen bonds or steric repulsions, that might influence the molecule's preferred conformation.
The results of MD simulations are typically analyzed to extract various properties, such as radial distribution functions (to describe the local structure of the solvent around the solute), time correlation functions (to characterize the dynamics of different motions), and free energy profiles (to map out the energy landscape of conformational changes).
Table 1: Illustrative Conformational Analysis of the Methoxy Group
This table shows a hypothetical distribution of the C(6)-O-C(methoxy)-H dihedral angle, which would indicate the preferred orientation of the methoxy group relative to the phenol (B47542) ring.
| Dihedral Angle Range (degrees) | Population (%) |
| 0 ± 30 | 10 |
| 90 ± 30 | 5 |
| 180 ± 30 | 85 |
This illustrative data suggests a strong preference for the methoxy group to be oriented in the plane of the aromatic ring, with the methyl group pointing away from the fluorine atom.
Table 2: Illustrative Hydrogen Bonding Dynamics in Aqueous Solution
This table presents hypothetical data on the hydrogen bonding between the phenolic hydroxyl group and surrounding water molecules.
| Parameter | Value |
| Average number of H-bonds (donor) | 0.95 |
| Average number of H-bonds (acceptor) | 1.85 |
| Average H-bond lifetime (picoseconds) | 2.5 |
This hypothetical data would suggest that the phenolic hydroxyl group is an effective hydrogen bond donor and acceptor, forming relatively stable hydrogen bonds with water.
Advanced Spectroscopic Characterization Techniques in Research on 2 Fluoro 6 Methoxy 4 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of an organic molecule. For 2-Fluoro-6-methoxy-4-methylphenol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.
High-Resolution 1H, 13C, and 19F NMR for Structural Connectivity and Substituent Effects
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for establishing the basic structure of this compound. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the hydroxyl proton. The aromatic protons' chemical shifts and coupling patterns would be crucial in confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. chemicalbook.com The carbons directly attached to the electronegative oxygen and fluorine atoms would exhibit characteristic downfield shifts. For the related compound, 2-methoxy-4-methylphenol (B1669609) (creosol), characteristic ¹³C NMR shifts are observed which can serve as a basis for predicting the spectrum of its fluorinated analog. chemicalbook.comnih.gov
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated organic compounds. nih.gov It would show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic environment on the aromatic ring. Coupling between the fluorine nucleus and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable and provide definitive evidence for the fluorine's position.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | |||
| Ar-H | 6.5 - 7.0 | d | JHH, JHF |
| -OH | 5.0 - 6.0 | s (br) | |
| -OCH₃ | ~3.8 | s | |
| -CH₃ | ~2.3 | s | |
| ¹³C NMR | |||
| C-F | 150 - 160 | d | ¹JCF |
| C-O(CH₃) | 145 - 155 | d | ²JCF |
| C-OH | 140 - 150 | d | ³JCF |
| Aromatic C-H | 110 - 125 | d | JCF |
| Aromatic C-C | 120 - 135 | d | JCF |
| -OCH₃ | ~56 | q | |
| -CH₃ | ~21 | q | |
| ¹⁹F NMR | |||
| Ar-F | -110 to -140 | m | JFH |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the complete connectivity of the molecule. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It would be crucial for confirming the placement of the substituents by showing correlations from the methoxy and methyl protons to the aromatic carbons, and from the aromatic protons to the substituted carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. youtube.com This would be particularly useful in determining the preferred conformation of the methoxy group relative to the adjacent fluorine and hydroxyl groups.
Variable Temperature NMR Studies for Conformational Exchange and Rotational Barriers
The presence of the methoxy group next to the fluorine and hydroxyl groups can lead to restricted rotation around the C-O bond. Variable temperature (VT) NMR studies can provide insights into these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to calculate the energy barriers for conformational exchange, such as the rotation of the methoxy group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netresearchgate.net They are particularly sensitive to the presence of functional groups and hydrogen bonding.
Detailed Analysis of Characteristic Absorption Bands and their Correlation with Molecular Structure
The IR and Raman spectra of this compound would exhibit characteristic bands for the O-H, C-H, C=C (aromatic), C-O, and C-F stretching and bending vibrations.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad due to H-bonding) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl/methoxy) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether/phenol) | Stretching | 1000 - 1300 |
| C-F | Stretching | 1000 - 1400 |
The exact positions of these bands would be influenced by the electronic effects of the substituents and any intramolecular interactions. For instance, the IR spectrum of the related compound 2-methoxy-4-methylphenol shows characteristic absorptions that can be used as a reference. nist.gov
Spectroscopic Evidence for Intramolecular Hydrogen Bonding Network
A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the methoxy group or the fluorine atom. rsc.orgnih.gov
IR Spectroscopy: The presence of a strong intramolecular hydrogen bond would cause the O-H stretching vibration to shift to a lower frequency (e.g., 3200-3500 cm⁻¹) and the band to become broader compared to a free O-H group. researchgate.net
Raman Spectroscopy: While the O-H stretch is often weak in Raman, changes in the aromatic ring breathing modes can sometimes indicate the presence of such interactions.
Studies on similar molecules, like 2-halophenols, have shown that the existence and strength of intramolecular hydrogen bonds can be a subject of detailed investigation. rsc.org In the case of 2-fluorophenol, evidence for a strong intramolecular hydrogen bond is weak. rsc.org However, the presence of the adjacent methoxy group in this compound could significantly influence the nature and strength of any such intramolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, this method provides insights into the chromophores present and the energies of the electron orbitals.
Investigation of Electronic Absorption Maxima and Molar Extinction Coefficients
The electronic absorption maxima (λmax) indicate the wavelengths at which a molecule absorbs light most strongly, corresponding to specific electronic transitions (e.g., π → π* or n → π*). The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at that wavelength.
Currently, there are no publicly available experimental data detailing the λmax and molar extinction coefficients for this compound in various solvents. Such data would be crucial for understanding the influence of the fluoro, methoxy, and methyl substituents on the phenolic chromophore.
Interactive Data Table: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
|---|
Correlation between Experimental Spectra and Theoretical Predictions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.com Comparing theoretical spectra with experimental results can help assign specific electronic transitions and validate the computational model. researchgate.netresearchgate.net
A search of scientific literature did not yield any studies that have performed TD-DFT calculations or correlated theoretical predictions with experimental UV-Vis spectra for this compound. Such a study would be valuable for elucidating the electronic structure of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition.
No HRMS data for this compound has been reported in the available literature. For reference, the theoretical exact mass can be calculated from its molecular formula, C₈H₉FO₂.
Interactive Data Table: HRMS Data for this compound
| Ionization Mode | Calculated m/z | Observed m/z | Mass Error (ppm) | Molecular Formula | Reference |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Inference through Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to reveal details about the molecule's structure. The resulting fragmentation pattern is a fingerprint that can be used for structural elucidation.
There are no published MS/MS studies on this compound. Analysis of its fragmentation pathways would be expected to show characteristic losses, such as the loss of a methyl group (•CH₃) or a formyl radical (•CHO), which could help to confirm the connectivity of the atoms.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of crystallographic databases and the scientific literature found no published crystal structure for this compound. Obtaining a crystal structure would provide invaluable insight into its molecular geometry and packing in the solid state.
Determination of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The arrangement of molecules in a crystalline solid is a complex interplay of various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of a hydroxyl group, a methoxy group, and a fluorine atom suggests the potential for a rich network of such interactions.
Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the most stable crystal packing arrangement. These calculations minimize the total energy of the crystal lattice to determine the optimal orientation and spacing of the constituent molecules. In the case of this compound, it is anticipated that the primary intermolecular interaction would be hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of the methoxy group or the fluorine atom of a neighboring molecule. The phenolic proton is a strong hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, along with the fluorine atom, can act as acceptors.
It is plausible that these hydrogen bonds would lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure. The planarity of the benzene ring also suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align, further stabilizing the crystal packing. The nature and strength of these interactions are critical in determining the physical properties of the solid, such as its melting point and solubility.
A theoretical analysis would likely reveal the formation of centrosymmetric dimers or more extended polymeric chains, a common motif in phenolic compounds. The precise geometry of these hydrogen bonds, including the donor-acceptor distances and angles, can be calculated to provide a detailed picture of the crystal's supramolecular architecture.
Accurate Determination of Bond Lengths, Bond Angles, and Torsion Angles
Computational chemistry provides a robust framework for the precise determination of molecular geometry. Using methods like DFT with an appropriate basis set, such as 6-311++G(d,p), the equilibrium geometry of this compound in the gas phase can be calculated. These calculations yield highly accurate values for bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's steric and electronic properties.
The calculated bond lengths within the benzene ring are expected to be in the range typical for aromatic systems, though slight variations will occur due to the electronic effects of the substituents. The C-F bond is anticipated to be relatively short and strong. The C-O bonds of the hydroxyl and methoxy groups will exhibit lengths characteristic of phenolic and ether linkages, respectively.
Below is a table of theoretically calculated geometric parameters for this compound.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C1-C2 | 1.395 |
| C2-F | 1.358 | |
| C1-O1 | 1.362 | |
| O1-H1 | 0.965 | |
| C6-O2 | 1.370 | |
| O2-C7 | 1.425 | |
| C4-C8 | 1.510 | |
| Bond Angle (°) | C6-C1-C2 | 119.5 |
| C1-C2-F | 118.9 | |
| C1-O1-H1 | 109.2 | |
| C6-O2-C7 | 117.8 | |
| Torsion Angle (°) | C2-C1-O1-H1 | 0.0 |
| C1-C6-O2-C7 | 180.0 |
Note: These values are representative and based on DFT calculations for similar phenolic compounds. The atom numbering corresponds to a standard IUPAC naming convention for the substituted phenol (B47542).
Advanced Spectroscopic Methods for Excited States and Photophysical Processes
The interaction of molecules with light can induce transitions to excited electronic states. The study of these excited states and the subsequent relaxation processes, collectively known as photophysics, provides deep insights into a molecule's electronic structure and reactivity. Advanced spectroscopic techniques are essential for probing these transient phenomena.
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes
Time-resolved fluorescence spectroscopy is a powerful technique for measuring the duration a molecule spends in an excited singlet state before returning to the ground state via fluorescence. This duration is known as the fluorescence lifetime (τf). The lifetime is a sensitive indicator of the molecule's environment and can be influenced by factors such as solvent polarity, temperature, and the presence of quenching species.
For this compound, excitation with UV light would promote the molecule to an excited singlet state (S1). The subsequent decay of this state can be monitored by detecting the emitted fluorescence as a function of time. The fluorescence decay is typically exponential, and the lifetime can be extracted from the decay curve.
Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the energies of the excited states and the transition probabilities, which are related to the fluorescence lifetime. The calculated lifetime provides a theoretical benchmark for experimental studies. The presence of the fluorine atom and methoxy group can influence the lifetime by altering the energy gap between the ground and excited states and by affecting the rates of non-radiative decay pathways.
A hypothetical data table for the excited state lifetimes of this compound in different solvents is presented below, as would be predicted by computational models.
| Solvent | Dielectric Constant | Predicted Fluorescence Lifetime (ns) |
| n-Hexane | 1.88 | 4.2 |
| Dichloromethane | 8.93 | 3.8 |
| Acetonitrile | 37.5 | 3.5 |
| Water | 80.1 | 3.1 |
Note: These are hypothetical values based on trends observed for similar aromatic compounds. The decrease in lifetime with increasing solvent polarity is a common phenomenon.
Synthetic Applications and Chemical Utility of 2 Fluoro 6 Methoxy 4 Methylphenol Derivatives
Role in Coordination Chemistry as a Ligand Precursor
The phenolic proton of 2-Fluoro-6-methoxy-4-methylphenol is acidic and can be deprotonated to form a phenoxide. This anionic oxygen, along with the potential coordination of the methoxy (B1213986) oxygen, allows it to act as a bidentate or monodentate ligand for various metal centers. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the phenyl ring. nih.gov
While specific metal complexes of this compound are not extensively documented in publicly available literature, the general principles of coordination chemistry suggest its potential as a valuable ligand precursor. Substituted phenols, particularly those with ortho-substituents, are widely used to synthesize metal complexes with tailored properties. researchgate.net The presence of the ortho-fluoro and ortho-methoxy groups in this compound would influence the steric and electronic environment around a coordinated metal center.
The synthesis of such complexes would typically involve the reaction of the deprotonated phenol (B47542) (phenoxide) with a suitable metal salt in an appropriate solvent. The resulting coordination geometry and the stability of the complex would be dependent on the nature of the metal ion, the solvent, and the reaction conditions. The table below outlines potential metal ions that could form complexes with this ligand and their likely coordination geometries.
| Metal Ion | Potential Coordination Geometry | Relevant Factors |
|---|---|---|
| Cu(II) | Square Planar or Distorted Octahedral | Jahn-Teller effect often leads to distorted geometries. |
| Fe(III) | Octahedral | High spin or low spin configuration depending on the ligand field strength. |
| Mn(II) | Octahedral or Tetrahedral | Often forms high-spin complexes. semanticscholar.org |
| Zn(II) | Tetrahedral | d10 configuration favors tetrahedral geometry. |
| Pt(II) | Square Planar | Favors square planar geometry with a variety of ligands. |
The fluorine substituent, in particular, can influence the properties of the resulting metal complex by modifying its redox potential and Lewis acidity. nih.gov
Ligand-to-metal charge transfer (LMCT) is a type of electronic transition that occurs in coordination complexes where an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.orgyoutube.com This process results in the formal reduction of the metal center and the oxidation of the ligand. LMCT transitions often give rise to intense absorption bands in the UV-visible spectrum. libretexts.org
For a complex derived from 2-Fluoro-6-methoxy-4-methylphenoxide, an LMCT transition would involve the transfer of an electron from a p-orbital of the phenoxide oxygen to a d-orbital of the metal. The energy of this transition is influenced by the nature of both the ligand and the metal. The presence of the electron-withdrawing fluorine atom on the phenoxide ligand would be expected to lower the energy of the ligand's orbitals, which could, in turn, affect the energy of the LMCT transition.
The photophysical properties of such complexes, including their fluorescence and phosphorescence, would be directly related to the nature of their excited states. nih.govrsc.org While specific studies on the LMCT properties of this compound complexes are not prominent in the literature, the general principles suggest that such complexes could exhibit interesting photophysical behaviors with potential applications in sensing or photocatalysis. rsc.org
Intermediate in the Synthesis of Chemically Significant Molecules
The functional groups present in this compound make it a potentially useful building block for the synthesis of more elaborate molecular architectures.
The methoxy group of this compound can be cleaved to reveal a second phenolic hydroxyl group, a process known as demethylation. This would transform the starting material into a substituted catechol. Demethylation of methoxy phenols is a common strategy for synthesizing aryloxy phenols and other polyphenolic compounds. mdpi.comencyclopedia.pub Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are often employed for this purpose. encyclopedia.pub
A plausible reaction pathway for the demethylation of this compound is outlined below. The resulting catechol derivative could then be used in subsequent reactions, such as Ullmann couplings, to form aryloxy phenols. mdpi.com
| Step | Reaction | Typical Reagents | Product Type |
|---|---|---|---|
| 1 | Demethylation | BBr₃, HBr, AlCl₃ nih.gov | Substituted Catechol |
| 2 | Arylation (e.g., Ullmann Coupling) | Aryl halide, Cu catalyst mdpi.com | Aryloxy Phenol |
While direct use of this compound in the synthesis of quinazoline (B50416) and tetrahydroisoquinoline alkaloids is not prominently reported, its structural motifs are relevant to the assembly of these important heterocyclic scaffolds.
Quinazolines: The synthesis of quinazoline derivatives often involves the condensation of anthranilic acid derivatives with various electrophiles. nih.gov While this compound itself is not a direct precursor, its derivatives, after suitable functional group transformations (e.g., introduction of an amino group and a carboxylic acid or its equivalent), could potentially serve as starting materials for quinazoline synthesis. The fluorine substituent could be strategically incorporated to enhance the biological activity of the final product, a common strategy in medicinal chemistry. nih.gov
Tetrahydroisoquinolines (THIQs): THIQs are a large class of alkaloids with diverse biological activities. researchgate.netnuph.edu.ua Their synthesis often relies on the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. acs.org A derivative of this compound, appropriately functionalized to contain a β-ethylamine side chain, could be a precursor for the synthesis of novel fluorinated THIQ analogues. The electronic nature of the substituted aromatic ring can influence the facility of the cyclization step. acs.org The incorporation of fluorine into the THIQ scaffold has been shown to influence crystal packing and intermolecular interactions. nih.gov
Future Directions and Emerging Research Avenues for 2 Fluoro 6 Methoxy 4 Methylphenol
Development of Novel and More Sustainable Synthetic Routes
The synthesis of fluorinated organic compounds often involves hazardous reagents and harsh conditions. beilstein-journals.orgvapourtec.com Future research should prioritize the development of novel, more sustainable synthetic routes to 2-Fluoro-6-methoxy-4-methylphenol. A key area of exploration is the use of greener fluorinating agents and catalytic methods to improve the environmental footprint of its production.
One promising approach is the deoxyfluorination of phenol (B47542) derivatives. acs.org Research into the direct conversion of readily available phenol precursors to this compound using reagents like sulfuryl fluoride (B91410) (SO₂F₂) in a one-pot process could offer a more efficient and atom-economical route. acs.org Furthermore, enzymatic synthesis presents a highly selective and environmentally benign alternative. nih.gov Investigating the use of enzymes such as fluorinases for the direct C-F bond formation on a suitable precursor could lead to a highly efficient and sustainable manufacturing process. nih.gov
A comparative table of potential sustainable synthesis strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Deoxyfluorination | Utilizes readily available phenol precursors; potential for high atom economy. acs.org | Catalyst development for high regioselectivity; optimization of reaction conditions. |
| Enzymatic Fluorination | High selectivity; mild reaction conditions; environmentally friendly. nih.gov | Identification or engineering of suitable enzymes; substrate scope and scalability. |
| Flow Chemistry Synthesis | Enhanced safety and control; improved efficiency and scalability. beilstein-journals.orgvapourtec.comdurham.ac.uk | Reactor design and optimization; integration with real-time analytics. |
Exploration of Unconventional Reactivity Patterns and Catalytic Applications
The unique electronic properties imparted by the fluorine atom in this compound could lead to unconventional reactivity patterns. Future research should focus on exploring these patterns and harnessing them for novel catalytic applications. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring could result in unique reactivity at the phenolic hydroxyl group or the aromatic ring itself.
Investigations into the catalytic activity of metal complexes featuring this compound as a ligand could be a fruitful area. The specific electronic and steric profile of this ligand could influence the catalytic performance in reactions such as cross-coupling, C-H activation, and asymmetric synthesis. For instance, fluorinated beta and ZSM-5 zeolites have shown promise as supports for Ni catalysts in the hydrodeoxygenation of guaiacol (B22219), a related compound. mdpi.com This suggests that this compound could be a valuable component in designing catalysts for biomass conversion and other green chemistry applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and data-rich chemical manufacturing. beilstein-journals.orgdurham.ac.ukresearchgate.netnih.govemolecules.com Flow chemistry offers precise control over reaction parameters, which is particularly advantageous for potentially hazardous fluorination reactions. beilstein-journals.orgvapourtec.com
Future research should aim to develop continuous-flow processes for the synthesis of this compound. tib.eu This would not only enhance safety by minimizing the accumulation of reactive intermediates but also facilitate rapid reaction optimization and scale-up. durham.ac.uk Automated synthesis platforms, which combine robotics with data-driven algorithms, could be employed to explore the chemical space around this compound systematically. sigmaaldrich.comchimia.chchemspeed.com This would accelerate the discovery of new derivatives with tailored properties.
Advanced Computational Design of Derivatives with Specific Electronic or Structural Features
Computational chemistry provides a powerful tool for the in silico design and prediction of the properties of novel molecules, saving significant time and resources in the laboratory. nih.govemerginginvestigators.orgacs.org Advanced computational methods, such as density functional theory (DFT), can be employed to design derivatives of this compound with specific electronic or structural features. nih.govmdpi.comresearchgate.net
Future research should focus on using computational modeling to:
Predict the impact of additional substituents on the electronic properties, such as the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.
Simulate the interaction of derivatives with biological targets or material surfaces to guide the design of new drugs or functional materials.
Investigate the conformational preferences and noncovalent interactions of the molecule, which are crucial for its behavior in larger molecular assemblies. nih.gov
A table summarizing potential computational design targets is provided below:
| Design Target | Computational Approach | Potential Application |
| Modulated Acidity (pKa) | DFT calculations with explicit solvent models. researchgate.net | Design of pH-sensitive probes or catalysts. |
| Tailored Electronic Properties | Calculation of frontier molecular orbitals and electrostatic potential. mdpi.com | Development of materials with specific optical or electronic properties. |
| Optimized Binding Affinity | Molecular docking and molecular dynamics simulations. | Design of enzyme inhibitors or receptor ligands. |
| Controlled Self-Assembly | Simulation of intermolecular interactions and packing. | Design of novel supramolecular materials. |
Applications in Chemo- and Biosensor Development
The development of selective and sensitive chemosensors and biosensors is a rapidly growing field. The unique properties of this compound make it an interesting candidate for the development of novel sensing platforms. The fluorine atom can serve as a sensitive NMR probe, while the phenol group can act as a recognition site or be modified to incorporate a fluorophore. nih.govnih.govcapes.gov.brkoreascience.krnih.govcapes.gov.br
Future research could explore the following avenues:
Fluoride Ion Sensing: The development of sensors where the interaction with fluoride ions modulates the fluorescence or color of a derivative of this compound.
Enzyme Activity Probes: The design of substrates for enzymes where the enzymatic reaction on the this compound core leads to a detectable signal change.
Metal Ion Detection: The synthesis of ligands based on this scaffold that exhibit selective binding to specific metal ions, leading to a measurable optical or electrochemical response.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and study of systems held together by non-covalent interactions. acs.orgnih.govtandfonline.comnih.govresearchgate.netcapes.gov.br The specific combination of functional groups in this compound—a hydrogen bond-donating phenol, a hydrogen bond-accepting methoxy group, and a lipophilic methyl group, along with the polar C-F bond—makes it a compelling building block for supramolecular assemblies.
Future research should investigate the self-assembly behavior of this compound and its derivatives in various solvents and on surfaces. This could lead to the formation of novel materials with ordered structures, such as liquid crystals, gels, or nanofibers. The fluorophobic effect, where fluorinated segments of molecules tend to segregate from non-fluorinated parts, could be a powerful driving force for self-assembly. acs.org By strategically modifying the molecule, it may be possible to create complex, functional supramolecular architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-6-methoxy-4-methylphenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or coupling reactions. For example, fluorination of 6-methoxy-4-methylphenol using a fluorinating agent like Selectfluor™ under anhydrous conditions (e.g., acetonitrile, 60–80°C) achieves regioselective fluorination at the 2-position . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and controlling temperature to minimize side products like over-fluorinated derivatives.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns via H NMR (e.g., fluorine-induced deshielding of adjacent protons) and F NMR for fluorine environment analysis.
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 170.07).
- HPLC : Assess purity (>98% recommended for biological assays) using a C18 column and gradient elution (e.g., water:acetonitrile, 70:30 to 50:50) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for phenolic compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers away from oxidizing agents, as fluorophenols may decompose exothermically. Toxicity data from structurally similar compounds (e.g., 2-Methoxy-4-methylphenol) suggest moderate acute toxicity (LD > 500 mg/kg in rats) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:
- Standardize test concentrations (e.g., 1–100 µM) and solvents (DMSO with <0.1% final concentration).
- Include positive controls (e.g., doxorubicin for cytotoxicity assays).
- Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What reaction mechanisms govern the functionalization of this compound in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing fluorine and methoxy groups direct electrophilic substitution to the para position relative to the hydroxyl group. For example:
- Suzuki coupling : Introduce aryl/heteroaryl groups using palladium catalysts (e.g., Pd(PPh)) and boronic acids in THF/water .
- Esterification : React with acyl chlorides in the presence of a base (e.g., pyridine) to form prodrug candidates .
Q. How can computational methods predict the physicochemical properties of this compound for drug design?
- Methodological Answer : Use tools like Schrödinger Suite or Gaussian :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
